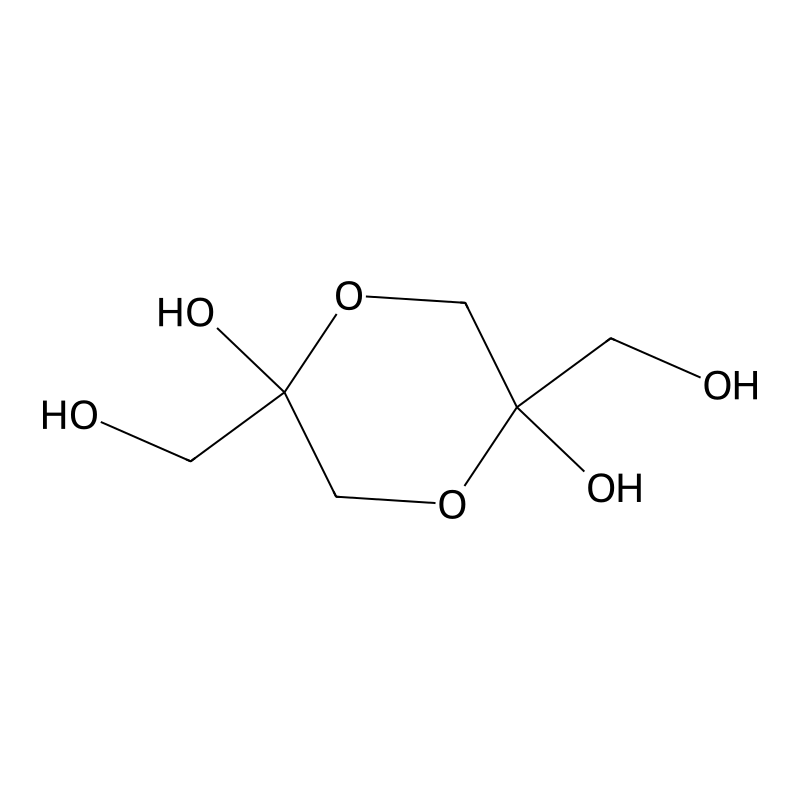

1,3-Dihydroxyacetone dimer

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Canonical SMILES

Precursor for Organic Synthesis

DHAD dimer serves as a valuable building block for various organic syntheses. Its structure provides a convenient three-carbon unit that can be incorporated into complex molecules. Studies have demonstrated its utility in synthesizing:

- Nitric acid esters: DHAD dimer can be transformed into compounds like 1,3-dinitratoacetone and 2,5-bis(nitratomethyl-2,5-nitrato)-1,4-dioxane [].

- Lactic acid: In the presence of aluminum salts as catalysts, DHAD dimer can be converted to lactic acid [].

- Functionalized molecules: DHAD dimer has been employed in the synthesis of diverse functionalized molecules, including phosphorus-doped carbon quantum dots for fingerprint imaging [] and 1-methyl-5-hydroxymethylimidazole scaffolds [].

These examples highlight the versatility of DHAD dimer as a starting material for constructing complex molecules with potential applications in various fields.

Substrate for Enzyme Studies

DHAD dimer acts as a substrate for specific enzymes, enabling researchers to investigate their activity and function. Notably, it serves as a substrate for galactose oxidase, an enzyme involved in carbohydrate metabolism. By studying the interaction between DHAD dimer and galactose oxidase, researchers can gain insights into the enzyme's mechanism of action and its potential roles in biological processes [].

1,3-Dihydroxyacetone dimer is a compound with the molecular formula C6H12O6 and a molecular weight of 180.16 g/mol. It appears as a white to off-white crystalline solid and is known for its hygroscopic properties, meaning it can absorb moisture from the air. The compound is soluble in ethanol, ethyl ether, and acetone but only slightly soluble in water, making it useful in various chemical applications .

This compound is primarily recognized for its role as a catalytic agent and petrochemical additive. It serves as a building block in organic synthesis and acts as a reagent in nucleophilic or electrophilic reactions involving three-carbon components .

- Skin Irritation: In rare cases, DHAD may cause skin irritation, especially in individuals with sensitive skin.

- Inhalation Risk: While uncommon, inhaling DHAD dust can irritate the respiratory tract.

- Nucleophilic substitutions: The hydroxyl groups can act as nucleophiles, allowing the compound to react with electrophiles.

- Condensation reactions: This compound can form larger molecules through condensation with other alcohols or carbonyl compounds.

- Redox reactions: The presence of hydroxyl groups makes it susceptible to oxidation and reduction processes.

These reactions make it versatile in organic synthesis, particularly in creating complex molecules .

Research indicates that 1,3-dihydroxyacetone dimer exhibits various biological activities. It has been studied for its potential effects on skin health, particularly in formulations for self-tanning products. The compound interacts with amino acids in the skin to produce a color change through the Maillard reaction, which is responsible for the browning effect seen in cooked foods .

The synthesis of 1,3-dihydroxyacetone dimer can be achieved through several methods:

- Condensation of Dihydroxyacetone: This method involves the reaction of dihydroxyacetone under controlled conditions to promote dimerization.

- Chemical Modification: Starting from simpler aldehydes or ketones, chemical modifications can lead to the formation of 1,3-dihydroxyacetone dimer through various organic synthesis techniques.

These methods highlight the compound's accessibility for research and industrial applications .

1,3-Dihydroxyacetone dimer finds applications across various fields:

- Cosmetics: Used primarily in self-tanning products due to its ability to react with skin proteins.

- Food Industry: Acts as a flavoring agent because of its sweet taste.

- Pharmaceuticals: Investigated for potential uses in drug formulation due to its biological activity.

- Organic Synthesis: Serves as a building block for synthesizing more complex organic molecules.

Its versatility makes it valuable in both laboratory research and commercial products .

Interaction studies involving 1,3-dihydroxyacetone dimer have focused on its reactivity with various biological molecules. For instance:

- Protein Interactions: The compound's ability to react with amino acids has been extensively studied, particularly regarding skin interactions.

- Antioxidant Studies: Research has examined how it interacts with free radicals and other oxidative agents.

These studies help elucidate the compound's potential benefits and mechanisms of action within biological systems .

Several compounds share structural similarities with 1,3-dihydroxyacetone dimer. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Dihydroxyacetone | C3H6O3 | A simple sugar used primarily in self-tanning products |

| Glyceraldehyde | C3H6O3 | An intermediate in glycolysis; also used in cosmetics |

| Erythrulose | C4H8O4 | A ketose sugar used similarly for tanning applications |

Uniqueness of 1,3-Dihydroxyacetone Dimer

1,3-Dihydroxyacetone dimer is unique due to its dimeric structure that enhances its stability and reactivity compared to simpler sugars like dihydroxyacetone. Its ability to form complex interactions with biological molecules makes it particularly interesting for cosmetic and pharmaceutical applications .

1,3-Dihydroxyacetone dimer exhibits well-defined thermal characteristics that are crucial for its handling and application. The compound demonstrates a melting point range of 75-82°C, which has been consistently reported across multiple sources [1] [2] [3] [5] [6] [7] [8]. This relatively narrow melting range indicates good purity and crystalline structure uniformity.

The thermal stability of 1,3-dihydroxyacetone dimer is remarkable, with decomposition occurring only above 300°C . This high thermal stability distinguishes it from many other organic compounds and makes it suitable for applications requiring elevated temperatures. The compound maintains its structural integrity throughout a wide temperature range, from room temperature storage conditions up to approximately 300°C.

Flash point determination reveals that 1,3-dihydroxyacetone dimer has a flash point of 224.7 ± 28.7°C [5] [10], indicating relatively low flammability risk under normal handling conditions. The boiling point is estimated at 448.0 ± 45.0°C at 760 mmHg [5] [10], though this represents a theoretical calculation rather than experimental measurement due to the compound's decomposition at lower temperatures.

The thermal behavior profile shows distinct phases: at room temperature (25°C), the compound exists as a hygroscopic crystalline powder that absorbs moisture from the air [11] [10]. Upon heating to the melting point range, complete phase transition to liquid occurs. The critical safety temperature corresponds to the flash point, beyond which ignition becomes possible. Structural breakdown through thermal decomposition begins at temperatures exceeding 300°C, with complete vaporization theoretically occurring at 448°C under standard atmospheric pressure.

Solubility Profile in Various Solvents

The solubility characteristics of 1,3-dihydroxyacetone dimer demonstrate interesting patterns that reflect its chemical structure and hydrogen bonding capabilities. The compound exhibits selective solubility based on solvent polarity and hydrogen bonding capacity.

Water solubility is characterized as slightly soluble, with an estimated concentration of approximately 9.582 × 10⁵ mg/L at 25°C [5] [6] [7] [12] [10] [13] [14]. This limited water solubility is attributed to the compound's dimeric structure and extensive intramolecular hydrogen bonding network, which reduces its interaction with water molecules.

The compound demonstrates good solubility in polar protic solvents, including ethanol and methanol [6] [7] [10] [13] [14]. This solubility pattern is consistent with the presence of multiple hydroxyl groups that can form hydrogen bonds with these solvents. Acetone also serves as an effective solvent [6] [7] [10], indicating compatibility with polar aprotic systems.

Ethyl ether provides another suitable solvent medium [6] [7] [10], suggesting that the compound's solubility extends to moderately polar organic solvents. Dimethyl sulfoxide (DMSO) shows slight solubility [7] [13] [14], which is noteworthy given DMSO's reputation as a universal solvent.

For synthetic applications, dichloromethane, chloroform, and pyridine have been successfully employed as reaction media [15]. These solvents are particularly useful in acylation reactions and NMR spectroscopic studies.

Notably, ligroin (petroleum ether) shows complete insolubility [6] [7] [10], indicating that 1,3-dihydroxyacetone dimer cannot be dissolved in non-polar hydrocarbon solvents. This selectivity is valuable for purification processes and extraction procedures.

Spectroscopic Characteristics

The spectroscopic properties of 1,3-dihydroxyacetone dimer provide detailed structural information and enable analytical characterization. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the compound's complex equilibrium between monomeric and dimeric forms in solution.

¹H NMR spectroscopy at 400 MHz demonstrates characteristic signals at δ 4.41 (s, 4H) corresponding to the ketone form and δ 3.57 (s, 4H) representing the hydrate form [16] [17]. These signals indicate the monomer-dimer equilibrium that exists in solution, with the compound existing in multiple tautomeric forms simultaneously.

¹³C NMR spectroscopy at 100 MHz provides complementary information with signals at δ 212.0 and 64.8 for the ketone form, and δ 95.0 and 63.6 for the hydrate form [16] [17]. The carbon-13 NMR data confirm the presence of both ketone and hydrate forms, with the lengthy acquisition time allowing equilibration between various structural forms.

Infrared spectroscopy reveals characteristic absorption bands that identify functional groups. The O-H stretching region shows two distinct bands: a sharp peak at 3571 cm⁻¹ attributed to free hydroxyl groups and a broad absorption at 3425 cm⁻¹ corresponding to hydrogen-bonded hydroxyl groups [15]. The carbonyl stretching appears at 1736 cm⁻¹, encompassing both ester and ketone carbonyls [15].

Ultraviolet-visible spectroscopy displays absorption maxima at λmax 224 nm (ε 39.7) and 274.5 nm (ε 19.8) [15]. These absorptions correspond to π→π* transitions within the carbonyl system, providing fingerprint identification of the compound.

Mass spectrometry offers definitive molecular identification through fragmentation patterns. Gas chromatography-mass spectrometry (GC-MS) shows a base peak at m/z 73, with additional fragments at m/z 147, 103, 89, and 70 [18]. Liquid chromatography-mass spectrometry (LC-MS) confirms the molecular ion peak at m/z 178.9324 [18], establishing molecular weight verification.

Density and Other Physical Parameters

The physical parameters of 1,3-dihydroxyacetone dimer encompass density, optical properties, and various derived characteristics that define its bulk properties.

Density measurements indicate values of 1.5 ± 0.1 g/cm³ [5] [8] [10], placing the compound in the range of moderately dense organic materials. This density reflects the compound's compact molecular packing and hydrogen bonding interactions in the solid state.

Refractive index values range from 1.549 to 1.573 [10] [19], indicating moderate optical density. The refractive index provides information about the compound's interaction with light and its utility in optical applications.

Vapor pressure is extremely low at 6.59 × 10⁻¹⁰ mmHg at 25°C [10], confirming the compound's low volatility and suitability for applications requiring minimal evaporation. This low vapor pressure is consistent with the compound's dimeric structure and extensive hydrogen bonding network.

Polarizability is estimated at 18.44 ± 0.5 × 10⁻²⁴ cm³ [20], representing the compound's response to electric fields. Surface tension is calculated as 40.9 ± 3.0 dyne/cm [20], indicating moderate surface activity that could influence its behavior in formulations.

The compound exhibits hygroscopic behavior, readily absorbing moisture from the atmosphere [11] [10]. This property necessitates careful storage under controlled humidity conditions and influences its handling procedures.

Crystal structure analysis reveals that 1,3-dihydroxyacetone dimer exists in multiple polymorphic forms, designated as α, β, and γ forms [21]. The α-form crystallizes in the triclinic system, while β and γ forms adopt monoclinic crystal systems [21]. All forms feature the trans-dimer configuration with the 1,4-dioxane ring in chair conformation and hydroxyl groups in axial positions while hydroxymethyl groups occupy equatorial positions [21].

The compound demonstrates optical inactivity due to its centrosymmetric structure, making it unsuitable for applications requiring chiral selectivity. Storage requirements specify refrigeration at 2-8°C [7] [8] [10] to maintain stability and prevent decomposition.

Several physical parameters remain experimentally undetermined, including thermal conductivity, specific heat capacity, and viscosity of aqueous solutions. These properties would require dedicated experimental investigation to establish quantitative values for comprehensive characterization.

Physical Description

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 11 of 64 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 53 of 64 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index